Cas no 2172578-61-7 (2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acid)

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acid
- EN300-1540953
- 2172578-61-7
- 2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid
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- インチ: 1S/C27H34N2O5S/c1-18(2)13-19(14-25(30)28-11-12-35-17-26(31)32)15-29-27(33)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,18-19,24H,11-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: NTEFJBYMNQGBQW-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)CCNC(CC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)CC(C)C)=O
計算された属性
- 精确分子量: 498.21884336g/mol
- 同位素质量: 498.21884336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 14
- 複雑さ: 681
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 130Ų
2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1540953-0.05g |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1540953-1.0g |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1540953-0.1g |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1540953-1000mg |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1540953-5000mg |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1540953-5.0g |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1540953-2.5g |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1540953-250mg |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1540953-10.0g |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1540953-2500mg |
2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}ethyl)sulfanyl]acetic acid |
2172578-61-7 | 2500mg |
$6602.0 | 2023-09-26 |
2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acid 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acidに関する追加情報
2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acid
The compound 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acid (CAS No. 2172578-61-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and functional groups, which make it a promising candidate for advanced applications in drug delivery systems, bioconjugation, and material synthesis.
The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group plays a crucial role in controlling the reactivity of the molecule during synthesis, making it highly versatile for chemical modifications. Additionally, the compound contains a sulfanylacetic acid moiety, which introduces sulfur-based functionality, enhancing its potential for redox reactions and bioconjugation applications.
Recent studies have highlighted the importance of sulfur-containing compounds in drug design due to their ability to modulate cellular processes and improve pharmacokinetic properties. The integration of the Fmoc group with the sulfanylacetic acid moiety in this compound creates a unique platform for exploring novel therapeutic agents. Researchers have demonstrated that such molecules can serve as effective carriers for delivering bioactive agents to specific cellular targets, thereby improving drug efficacy and reducing side effects.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The use of Fmoc chemistry ensures precise control over the formation of peptide bonds, while the introduction of the sulfanylacetic acid group requires careful optimization to maintain stability and functionality. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency and sustainability of this synthesis pathway.
In terms of applications, this compound has shown promise in the development of bioconjugates for diagnostic and therapeutic purposes. Its ability to form stable bonds with biomolecules such as proteins and nucleic acids makes it an attractive candidate for use in biosensors and drug delivery systems. Furthermore, the sulfur-based functionality introduces additional versatility, enabling interactions with metal ions and other biomolecules.
From an environmental perspective, the compound's stability and biodegradability are critical considerations. Recent research has focused on evaluating its environmental impact and developing strategies for safe disposal. The integration of eco-friendly synthesis methods and recycling processes has emerged as a key area of interest for sustainable chemical manufacturing.
In conclusion, 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}ethyl)sulfanylacetic acid represents a cutting-edge molecule with diverse applications in modern chemistry. Its unique combination of functional groups and structural features positions it as a valuable tool for advancing drug discovery, materials science, and green chemistry initiatives. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in shaping future innovations across multiple disciplines.
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